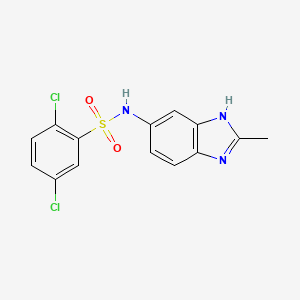

2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide

Description

2,5-Dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzimidazole core substituted at the 5-position with a 2,5-dichlorobenzenesulfonamide group and a methyl group at the 2-position of the benzimidazole ring. Its structural elucidation likely involves X-ray crystallography techniques, with software such as SHELX and WinGX playing critical roles in refining small-molecule crystal structures. The benzimidazole moiety is a pharmacophoric feature associated with interactions in biological targets, while the dichlorophenylsulfonamide group may enhance lipophilicity and binding affinity.

Properties

Molecular Formula |

C14H11Cl2N3O2S |

|---|---|

Molecular Weight |

356.2 g/mol |

IUPAC Name |

2,5-dichloro-N-(2-methyl-3H-benzimidazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C14H11Cl2N3O2S/c1-8-17-12-5-3-10(7-13(12)18-8)19-22(20,21)14-6-9(15)2-4-11(14)16/h2-7,19H,1H3,(H,17,18) |

InChI Key |

LCVNGNUGXCWRTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the following steps:

Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

Introduction of the sulfonamide group: The benzimidazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted benzimidazole derivatives.

Oxidation: Formation of oxidized benzimidazole derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Hydrolysis: Formation of sulfonic acid and amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including 2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide, exhibit significant antibacterial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, showcasing the potential of these compounds in treating resistant infections .

| Bacterial Strain | MIC (μg/ml) | Standard Antibiotic | MIC (μg/ml) |

|---|---|---|---|

| Staphylococcus aureus | 2 | Norfloxacin | 2 |

| Escherichia coli | 4 | Chloromycin | 7 |

| Bacillus subtilis | 3 | Tetracycline | 4 |

Antiviral Activity

The compound also shows promise as an antiviral agent. Research has demonstrated that benzimidazole derivatives can inhibit viruses such as hepatitis C virus (HCV) and Herpes Simplex Virus (HSV). For instance, certain derivatives exhibited IC50 values significantly lower than those of established antiviral drugs .

| Virus Type | IC50 (μg/ml) | Standard Drug | IC50 (μg/ml) |

|---|---|---|---|

| Hepatitis C Virus | 0.028 | Ribavirin | 0.12 |

| Herpes Simplex Virus | 0.104 | Acyclovir | 0.15 |

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have been extensively studied. Compounds similar to 2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide have shown significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. Studies report that certain derivatives can achieve over 70% inhibition compared to standard anti-inflammatory drugs .

| Compound | Inhibition (%) | Standard Drug | Inhibition (%) |

|---|---|---|---|

| 2,5-Dichloro-N-(methyl) | 74 | Indomethacin | 57 |

| Benzimidazole Derivative | 92 | Rofecoxib | 78 |

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of benzimidazole derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The study found that specific modifications to the benzimidazole structure significantly enhanced antibacterial activity, with some compounds achieving MIC values as low as 1 μg/ml against resistant strains .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral potential of various benzimidazole derivatives against HCV. The research concluded that structural modifications could lead to enhanced potency against HCV non-structural proteins, suggesting a pathway for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

2,5-Dichloro-N-(quinolin-5-yl)benzenesulfonamide

N-Quinolin-8-yl-arylsulfonamides (e.g., compound 74)

- Substitution Pattern: Features a quinolin-8-yl group instead of benzimidazole.

- Activity : Demonstrates EC₅₀ values of 2–3 μM against L. amazonensis and 0.4–0.6 μM against L. chagasi promastigotes .

- Key Difference: The 8-position quinoline substitution may alter steric and electronic properties, affecting target engagement.

Copper Complexes

- Example: The copper complex of 2,5-dichloro-N-(quinolin-5-yl)benzenesulfonamide (compound 75) shows enhanced activity (EC₅₀ = 0.35 μM) compared to its parent ligand, suggesting metal coordination improves efficacy .

- Implication for Target Compound : The absence of reported metal complexes for 2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide may represent an untested avenue for activity optimization.

Key Observations:

Metal Coordination : Copper complexation drastically enhances activity, suggesting that the target compound’s benzimidazole nitrogen could serve as a coordination site for similar strategies.

Substituent Effects : The 2-methyl group on the benzimidazole may improve metabolic stability but could reduce solubility compared to unsubstituted analogs.

Physicochemical and Pharmacokinetic Considerations

- Solubility: Benzimidazoles are less polar than quinolines, which may limit aqueous solubility but improve tissue penetration.

- Metabolic Stability : The methyl group on benzimidazole could hinder oxidation by cytochrome P450 enzymes, extending half-life compared to unmethylated analogs.

Research Tools and Methodologies

- Structural Analysis : The use of SHELX and WinGX for crystallographic refinement underscores the importance of precise structural data in optimizing sulfonamide derivatives.

- Activity Screening : High-throughput assays for antiparasitic activity (e.g., against Leishmania spp.) are critical for evaluating analogs .

Biological Activity

2,5-Dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antitumor, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

- Molecular Formula : C15H13Cl2N3O2S

- Molar Mass : 371.25 g/mol

- CAS Number : 556112-21-1

The compound features a benzenesulfonamide moiety attached to a dichlorobenzimidazole structure, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit varying degrees of antimicrobial activity. For instance:

- In vitro studies : Compounds similar to 2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide have shown significant inhibition against various bacterial strains. For example, a related benzimidazole derivative exhibited a zone of inhibition ranging from 7-8 mm against certain pathogens when compared to standard antibiotics like ciprofloxacin .

| Compound | Zone of Inhibition (mm) | Comparison Standard |

|---|---|---|

| 2,5-Dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide | 7-8 | Ciprofloxacin (41-45) |

Cytotoxic Activity

Benzimidazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines:

- LC50 Values : One study found that a closely related compound had an LC50 value of 0.42 µg/ml, indicating potent cytotoxicity against cancer cells compared to vincristine sulfate (LC50 = 0.544 µg/ml) .

Antioxidant Activity

Antioxidant potential is another significant aspect of the biological activity of this compound:

- DPPH Assay : The antioxidant activity was assessed using the DPPH free radical scavenging method. A related benzimidazole showed moderate antioxidant activity with IC50 values of 144.84 µg/ml .

The mechanisms by which benzimidazole derivatives exert their biological effects are not yet fully elucidated but may involve:

- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- DNA Interaction : The structure of benzimidazoles allows them to intercalate into DNA or inhibit topoisomerases, disrupting replication in rapidly dividing cells.

Case Studies

Several studies have explored the pharmacological effects of benzimidazole derivatives:

- Antitumor Activity : A study indicated that certain benzimidazole-containing compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .

- Antimicrobial Efficacy : Another investigation highlighted the improved antibacterial potency of modified benzimidazoles against resistant strains of bacteria compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.